![molecular formula C18H15NO3 B2950515 2-(2-Hydroxy-4-(p-tolyl)quinolin-3-yl)acetic acid CAS No. 93424-21-6](/img/structure/B2950515.png)
2-(2-Hydroxy-4-(p-tolyl)quinolin-3-yl)acetic acid
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry research . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives generally consists of a benzene ring fused with a pyridine moiety . The exact structure of “2-(2-Hydroxy-4-(p-tolyl)quinolin-3-yl)acetic acid” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can vary widely depending on the specific compound and the conditions. Quinolines are known to participate in a variety of reactions, including those involving their nitrogen atom or the carbon atoms in their rings .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. Some general properties of quinoline itself include a molecular weight of 129.16 g/mol, a boiling point of 237 °C, and a melting point of -15 °C .Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline-based compounds generally interact with their targets through various mechanisms, often involving the formation of bonds with key amino acids within the target proteins .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways, depending on their specific structural features and the nature of their targets .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely, depending on their specific structural characteristics .
Result of Action
Quinoline derivatives are known to exert a variety of biological effects, often related to their interaction with their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-oxo-1H-quinolin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-8-12(9-7-11)17-13-4-2-3-5-15(13)19-18(22)14(17)10-16(20)21/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKMXDFHGYABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydroxy-4-(4-methylphenyl)quinolin-3-yl]acetic acid |
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